molecular formula C14H8ClNO2 B597455 2-Chloro-4-(4-cyanophenyl)benzoic acid CAS No. 1261945-47-4

2-Chloro-4-(4-cyanophenyl)benzoic acid

Cat. No.: B597455
CAS No.: 1261945-47-4
M. Wt: 257.673
InChI Key: AFHPJWJSDUYNJK-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-cyanophenyl)benzoic acid is an organic compound with the molecular formula C14H8ClNO2 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and a cyanophenyl group at the fourth position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(4-cyanophenyl)benzoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of the cyanophenyl group. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the use of more cost-effective and scalable methods. These methods could include the direct chlorination of 4-(4-cyanophenyl)benzoic acid or the use of alternative coupling reactions that are more amenable to large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-cyanophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-cyanophenyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Properties

IUPAC Name

2-chloro-4-(4-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHPJWJSDUYNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688824
Record name 3-Chloro-4'-cyano[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-47-4
Record name 3-Chloro-4'-cyano[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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